2-ヒドロキシ-6-メチル安息香酸エチル

概要

説明

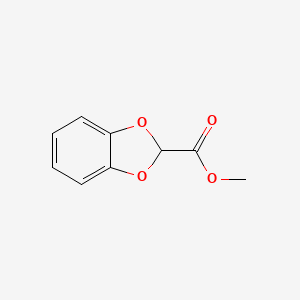

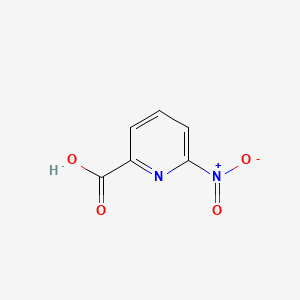

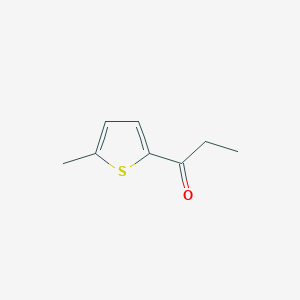

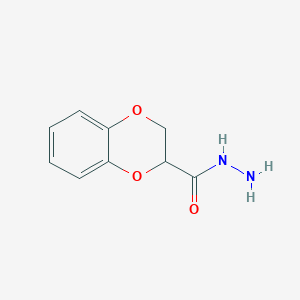

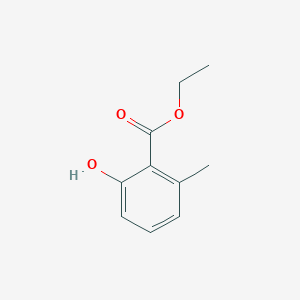

Ethyl 2-hydroxy-6-methylbenzoate is an organic compound with the molecular formula C10H12O3 . It is a white to pale-yellow powder or crystals .

Molecular Structure Analysis

The molecular weight of Ethyl 2-hydroxy-6-methylbenzoate is 180.2 . The IUPAC name is ethyl 2-hydroxy-6-methylbenzoate and the InChI code is 1S/C10H12O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6,11H,3H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 2-hydroxy-6-methylbenzoate is a white to pale-yellow powder or crystals . It has a molecular weight of 180.2 . It is stored at room temperature .科学的研究の応用

製薬研究:鎮痛および抗炎症特性

6-メチルサリチル酸エチルは、鎮痛および抗炎症特性で知られるサリチル酸と構造的に関連しています . 製薬科学の研究では、6-メチルサリチル酸エチルを痛みを和らげ、炎症を抑制する局所剤として使用する可能性を探求しています。その有効性と皮膚透過性は、経皮薬物送達システムでの使用を最適化するために、現在も研究されています。

化粧品業界:スキンケアへの応用

化粧品業界では、6-メチルサリチル酸エチルは、ニキビ治療や角質除去剤に使用されるサリチル酸と同様に、角質溶解作用が研究されています . また、その抗菌作用や光保護作用は、UV放射から保護し、皮膚感染を予防するスキンケア製品の開発にも注目されています。

分析化学:分析方法の開発

さまざまなマトリックス中の6-メチルサリチル酸エチルを検出するための、感度が高く選択的な分析方法の開発は、製造における品質管理と環境モニタリングにとって不可欠です。 この分野の研究は、HPLC、LC-MS、NMRなどの技術に焦点を当て、正確な定量化と特性評価を実現しています .

Safety and Hazards

Ethyl 2-hydroxy-6-methylbenzoate has the following hazard statements: H315, H319, H335, H412 . The precautionary statements are P261, P273, P305, P338, P351 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用機序

Ethyl 2-hydroxy-6-methylbenzoate, also known as Ethyl 6-Methylsalicylate, is a chemical compound with the formula C10H12O3 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

生化学分析

Biochemical Properties

Ethyl 2-hydroxy-6-methylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in ester hydrolysis, such as esterases. These interactions typically involve the hydrolysis of the ester bond, leading to the formation of the corresponding acid and alcohol. The nature of these interactions is primarily catalytic, where the enzyme facilitates the breakdown of Ethyl 2-hydroxy-6-methylbenzoate into its constituent parts .

Cellular Effects

Ethyl 2-hydroxy-6-methylbenzoate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, Ethyl 2-hydroxy-6-methylbenzoate can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering cellular responses .

Molecular Mechanism

The molecular mechanism of Ethyl 2-hydroxy-6-methylbenzoate involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For instance, Ethyl 2-hydroxy-6-methylbenzoate can inhibit the activity of certain esterases by binding to their active sites, preventing the hydrolysis of other ester substrates. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-hydroxy-6-methylbenzoate can change over time. The compound’s stability and degradation are important factors to consider. Ethyl 2-hydroxy-6-methylbenzoate is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to Ethyl 2-hydroxy-6-methylbenzoate can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of Ethyl 2-hydroxy-6-methylbenzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of Ethyl 2-hydroxy-6-methylbenzoate can result in toxic or adverse effects, such as cellular damage or apoptosis .

Metabolic Pathways

Ethyl 2-hydroxy-6-methylbenzoate is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, leading to the formation of its corresponding acid and alcohol. These metabolites can then enter other metabolic pathways, such as the citric acid cycle or fatty acid metabolism. The interaction of Ethyl 2-hydroxy-6-methylbenzoate with these enzymes and cofactors can affect metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of Ethyl 2-hydroxy-6-methylbenzoate within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the localization and accumulation of Ethyl 2-hydroxy-6-methylbenzoate within specific cellular compartments. For instance, transporters can facilitate the uptake of Ethyl 2-hydroxy-6-methylbenzoate into cells, while binding proteins can help in its distribution within the cytoplasm or other organelles .

Subcellular Localization

Ethyl 2-hydroxy-6-methylbenzoate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles by targeting signals or post-translational modifications. For example, Ethyl 2-hydroxy-6-methylbenzoate can be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production. The subcellular localization of Ethyl 2-hydroxy-6-methylbenzoate is crucial for its role in various biochemical processes .

特性

IUPAC Name |

ethyl 2-hydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXBNUYCDMPLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342758 | |

| Record name | Ethyl 2-hydroxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6555-40-4 | |

| Record name | Ethyl 2-hydroxy-6-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6555-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-hydroxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-hydroxy-6-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Ethyl 6-Methylsalicylate used in the study on Pactamycin's Carbon-13 NMR assignments?

A: The study aimed to fully assign all resonances observed in the Carbon-13 Nuclear Magnetic Resonance (NMR) spectrum of Pactamycin and its degradation product. To achieve this, the researchers employed various techniques, including comparison with the 13C NMR spectra of model compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。